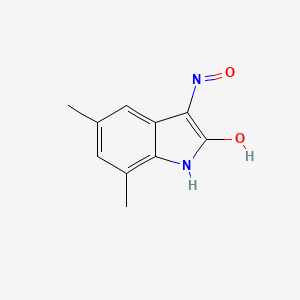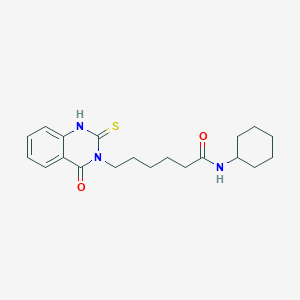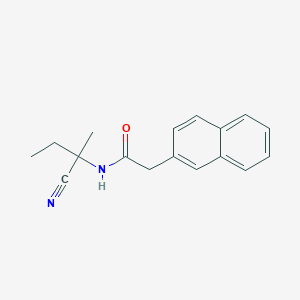
3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as ADPT and is a thiazolidinedione derivative.
Scientific Research Applications
Antimicrobial Applications
Compounds with the thiazolidine core have demonstrated significant antimicrobial activities. For instance, a study by Al-Mutairi et al. (2019) synthesized thiosemicarbazides and related derivatives, showing broad-spectrum antibacterial activities against various bacteria and good activity against Candida albicans. This suggests potential research applications of similar compounds in developing antimicrobial agents (Al-Mutairi et al., 2019).
Anti-Proliferative Activities
The same study also evaluated the anti-proliferative activity of these compounds towards human tumor cell lines, with several compounds displaying significant generalized anti-proliferative activity. This indicates a potential area of research in cancer therapeutics, particularly in the synthesis and testing of compounds with the thiazolidine backbone for their anti-cancer properties (Al-Mutairi et al., 2019).
Structural Diversity and Biological Activity
Mohanty et al. (2015) synthesized a novel series of 5-(aminomethylene)thiazolidine-2,4-dione derivatives with varied biological activities, including antibacterial and antifungal properties. Compounds with piperazine moieties, in particular, showed good antifungal activity, highlighting the importance of structural diversity in enhancing biological activities of thiazolidinediones (Mohanty et al., 2015).
Synthesis Techniques
Yang et al. (2003) presented a solvent-free synthesis method under microwave irradiation for 5-benzylidenethiazolidine-2,4-diones. This technique offers an efficient and eco-friendly approach to synthesizing thiazolidinedione derivatives, potentially applicable to the synthesis of compounds similar to the one , thereby contributing to green chemistry research (Yang et al., 2003).
properties
IUPAC Name |
3-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-17(11-20-8-13-5-14(9-20)7-15(6-13)10-20)21-3-1-16(2-4-21)22-18(24)12-26-19(22)25/h13-16H,1-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKKKKYSYJZOCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2371652.png)


![Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2371659.png)
![methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2371660.png)

![(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2371664.png)



![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)
![3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2371673.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)